Bis(2-ethylhexyl) sebacate

Beschreibung

Historical Context and Evolution of Ester-Based Compounds in Industrial and Scientific Domains

The journey of ester-based compounds in industrial and scientific fields has been one of continuous innovation. Initially, simple esters found use as fragrances and solvents. However, the 20th century witnessed a significant expansion in their applications, driven by the development of new polymerization techniques and the need for materials with specific properties. The introduction of catalytic hydrogenation was a pivotal moment, enabling the conversion of fatty acid esters into fatty alcohols, which are key building blocks for many other chemicals. wikipedia.org

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, has been a cornerstone of ester synthesis for over a century. mdpi.com Over time, research has focused on developing more efficient and environmentally friendly methods, such as enzymatic catalysis and non-catalytic high-pressure synthesis. rsc.orgnih.gov These advancements have allowed for the production of a vast array of esters with tailored properties, catering to the specific demands of various industries.

Significance of Bis(2-ethylhexyl) Sebacate (B1225510) as a Specialty Chemical

Bis(2-ethylhexyl) sebacate has carved out a niche as a specialty chemical due to its unique combination of properties. It is widely recognized as an excellent plasticizer, particularly for polymers like polyvinyl chloride (PVC), where it imparts superior flexibility at low temperatures. hallstarindustrial.comatamanchemicals.com Its low volatility and high plasticizing efficiency make it a preferred choice over some traditional phthalate (B1215562) and adipate (B1204190) esters. hallstarindustrial.com

Beyond its role as a plasticizer, BEHS serves as a pressure-transmitting fluid in hydraulic systems and is utilized in the aerospace and automotive industries. rsc.org In the realm of scientific research, it is a common component in the preparation of ion-selective electrodes. medkoo.comsigmaaldrich.com The compound's favorable characteristics, including its resistance to extraction by water and detergents, further underscore its importance in specialized applications. hallstarindustrial.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic, with a significant focus on sustainability and performance enhancement. A notable trend is the investigation of greener synthesis methods. For instance, studies have explored the use of immobilized lipases as catalysts for the synthesis of BEHS, achieving high product yields under mild reaction conditions. academax.com Another innovative approach involves the non-catalytic synthesis of BEHS at high pressures, which offers potential economic and environmental advantages by eliminating the need for external catalysts. rsc.orgrsc.org

Researchers are also exploring the application of BEHS in novel areas. One such area is the development of biodegradable plastics, where BEHS can be used to improve the flexibility and processability of materials like poly(lactic acid). sigmaaldrich.com Furthermore, its role in optimizing the performance of ion-selective sensors continues to be an active area of investigation. sigmaaldrich.com As industries increasingly seek high-performance, environmentally benign materials, the demand for and research into specialty chemicals like this compound are expected to grow.

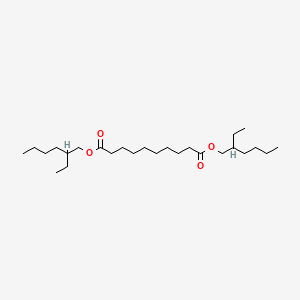

Structure

2D Structure

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHINFRRDQUWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4, Array | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025055 | |

| Record name | Bis(2-ethylhexyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992), Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Pale straw-colored or colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline], COLOURLESS OILY LIQUID. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

478 °F at 4 mmHg (NTP, 1992), 256 °C @ 5 mm Hg, at 0.7kPa: 256 °C | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

410 °F (NTP, 1992), 410 °F OC., 210 °C o.c. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Soluble in ethanol, acetone, and benzene, SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C, Solubility in water: none | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.912 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.912 @ 25 °C/4 °C, Relative density (water = 1): 0.9 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

14.7 (Air= 1), Relative vapor density (air = 1): 14.7 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000001 [mmHg], Vapor pressure, Pa at 37 °C: 0.000024 | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale straw-colored liquid, OILY COLORLESS LIQ | |

CAS No. |

122-62-3, 29590-28-1 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosebacic acid, di-2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9LS47Q72Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-54 °F (NTP, 1992), -48 °C | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Pathways and Reaction Engineering of Bis 2 Ethylhexyl Sebacate

Direct Esterification Methodologies

Direct esterification represents the most straightforward approach to synthesizing bis(2-ethylhexyl) sebacate (B1225510). This reaction involves the condensation of sebacic acid, a dicarboxylic acid, with two molecules of 2-ethylhexanol, a branched alcohol, to form the desired diester and water as a byproduct. The success of this method hinges on effectively shifting the reaction equilibrium towards the product side, which is typically achieved by removing water as it is formed.

Non-Catalytic Approaches under Elevated Pressure and Temperature Regimes

The synthesis of bis(2-ethylhexyl) sebacate can be conducted without the use of an external catalyst by leveraging high temperatures and pressures. researchgate.netresearchgate.net Operating under subcritical and near-critical conditions of 2-ethylhexanol facilitates the reaction, with studies showing that equilibrium conversion can be achieved within an hour at temperatures as low as 523 K. researchgate.netresearchgate.net This catalyst-free approach offers potential economic and environmental advantages by simplifying purification processes and avoiding the use of potentially hazardous catalysts. The reaction is believed to be self-catalyzed by the inherent acidity of sebacic acid at elevated temperatures.

Acid-Catalyzed Esterification Processes

To enhance the reaction rate under less extreme conditions, acid catalysts are frequently employed. Both homogeneous and heterogeneous acid catalysts can be effective. Homogeneous catalysts, such as sulfuric acid, are dissolved in the reaction mixture, leading to high conversion rates. For instance, the esterification of dicarboxylic acids like sebacic acid with branched alcohols using sulfuric acid as a catalyst has been shown to yield high percentages of the desired diester. sigmaaldrich.com Heterogeneous catalysts, on the other hand, exist in a different phase from the reactants and offer the advantage of easier separation from the product mixture.

Enzymatic catalysis, a form of acid catalysis, has also been explored for the synthesis of this compound. Lipases, in particular, have demonstrated high catalytic activity. In a study utilizing different immobilized lipases, product yields of up to 96.94% were achieved under optimized conditions in an organic solvent. acs.orgresearchgate.net

Optimization of Reaction Parameters in Direct Synthesis

The yield and rate of this compound synthesis are profoundly influenced by several key operational parameters. Careful optimization of these factors is crucial for maximizing the efficiency of the production process.

Temperature is a critical factor in the esterification reaction. In non-catalytic systems, higher temperatures generally lead to faster reaction rates and higher conversions. Research has demonstrated that increasing the temperature from 523 K to 623 K significantly accelerates the attainment of equilibrium. researchgate.net The pressure in these systems is also a key variable, particularly when operating near the critical point of the alcohol, as it influences the phase behavior and solubility of the reactants.

The table below illustrates the effect of temperature on the conversion of sebacic acid in a non-catalytic synthesis with a 1:5 molar ratio of sebacic acid to 2-ethylhexanol.

| Temperature (K) | Time (min) | Conversion (%) |

| 523 | 10 | 45 |

| 523 | 30 | 70 |

| 523 | 60 | 85 |

| 573 | 10 | 65 |

| 573 | 30 | 88 |

| 573 | 60 | 92 |

| 623 | 10 | 80 |

| 623 | 30 | 95 |

| 623 | 60 | 96 |

The stoichiometry of the esterification of sebacic acid with 2-ethylhexanol requires a 1:2 molar ratio of acid to alcohol. However, to drive the reaction towards completion, it is common practice to use an excess of the alcohol. This shifts the equilibrium in favor of the product, this compound. Studies have investigated various molar ratios, with research indicating that increasing the excess of 2-ethylhexanol can lead to higher conversions of sebacic acid. For example, in lipase-catalyzed synthesis, a molar ratio of 3:1 (2-ethylhexanol to sebacic acid) was found to be favorable. acs.org

The following table demonstrates the impact of the molar ratio of 2-ethylhexanol to sebacic acid on the final conversion percentage at a constant temperature of 573 K and a reaction time of 60 minutes in a non-catalytic system.

| Molar Ratio (2-Ethylhexanol:Sebacic Acid) | Conversion (%) |

| 2:1 | 85 |

| 3:1 | 90 |

| 4:1 | 92 |

| 5:1 | 94 |

The duration of the reaction is a key factor in achieving high yields of this compound. Kinetic studies of the non-catalytic synthesis have shown that a significant portion of the conversion occurs relatively quickly, with equilibrium being approached within the first hour of the reaction at elevated temperatures. researchgate.netresearchgate.net For instance, at 523 K, equilibrium conversion is substantially achieved within 60 minutes. researchgate.netresearchgate.net In catalyzed reactions, the reaction time can be significantly shorter.

Below is a representation of the reaction kinetics at 573 K with a 1:5 molar ratio of sebacic acid to 2-ethylhexanol in a non-catalytic process.

| Reaction Time (min) | Conversion (%) |

| 0 | 0 |

| 10 | 65 |

| 20 | 80 |

| 30 | 88 |

| 40 | 91 |

| 50 | 92 |

| 60 | 92 |

Enzymatic Synthesis Utilizing Immobilized Lipases

The enzymatic synthesis of this compound offers an environmentally benign alternative to traditional chemical synthesis routes. This biocatalytic method employs immobilized lipases to catalyze the esterification of sebacic acid and 2-ethylhexanol, typically under milder reaction conditions which can lead to higher product purity and reduced energy consumption.

Biocatalyst Selection and Characterization (e.g., Lipozyme TL IM, Lipozyme RM IM, Novozym 435)

The selection of an appropriate biocatalyst is a critical factor in the efficiency of the enzymatic synthesis of this compound. Commercially available immobilized lipases, such as Novozym 435, Lipozyme TL IM, and Lipozyme RM IM, are frequently utilized for this purpose. These biocatalysts are favored due to their high stability, activity, and the ease with which they can be recovered and reused.

Novozym 435 , which is lipase (B570770) B from Candida antarctica immobilized on a macroporous acrylic resin, is widely recognized for its broad substrate specificity and high stability. mdpi.comsemanticscholar.org It is often the preferred enzyme for various esterification reactions. mdpi.com

Lipozyme TL IM is a lipase from Thermomyces lanuginosus immobilized on silica (B1680970) gel. nih.gov

Lipozyme RM IM is a lipase from Rhizomucor miehei immobilized on an anionic resin. mdpi.com

A comparative study on the synthesis of this compound in an organic solvent system evaluated these three lipases. researchgate.netacademax.com The results indicated that under the investigated conditions (40°C, 24-hour reaction time in cyclohexane), Lipozyme TL IM and Lipozyme RM IM achieved higher product yields (96.94% and 96.23%, respectively) compared to Novozym 435 (84.65%). researchgate.netacademax.com

| Biocatalyst | Source Organism | Support Material |

| Novozym 435 | Candida antarctica | Macroporous acrylic resin |

| Lipozyme TL IM | Thermomyces lanuginosus | Silica gel |

| Lipozyme RM IM | Rhizomucor miehei | Anionic resin |

Solvent System Effects on Enzymatic Conversion

The choice of solvent can significantly influence the reaction rate and equilibrium of the enzymatic esterification. Organic solvents are often used to dissolve the substrates and facilitate their interaction with the enzyme. In the synthesis of this compound, cyclohexane (B81311) has been used as a suitable solvent. researchgate.netacademax.com The selection of a solvent is critical as it can affect the enzyme's conformation and activity. Solvents with different polarities can impact the enzyme's performance, and often non-polar solvents are preferred for esterification reactions.

Solvent-free systems are also an attractive option as they simplify the downstream processing and reduce the environmental impact. In such systems, the reactants themselves serve as the reaction medium. This approach can be particularly effective when combined with vacuum to remove the water produced during the reaction, thereby shifting the equilibrium towards the product side.

Operational Stability and Reusability of Biocatalysts

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which is a key factor in the economic feasibility of the process. The operational stability of the biocatalyst is therefore a crucial parameter.

In the synthesis of this compound, it has been demonstrated that Lipozyme TL IM, Lipozyme RM IM, and Novozym 435 maintain high catalytic activities after being used for 6 cycles. researchgate.netacademax.com In other esterification systems, Novozym 435 has shown excellent reusability, retaining 90% of its activity after 10 cycles in the production of 2-ethylhexyl palmitate. scielo.br The stability and reusability of an immobilized lipase can be influenced by the reaction conditions, including temperature and the nature of the solvent, as well as the support material.

| Reaction Cycle | Relative Activity of Novozym 435 (%) |

| 1 | 100 |

| 2 | 98 |

| 3 | 96 |

| 4 | 95 |

| 5 | 93 |

| 6 | 91 |

| 7 | 90 |

| 8 | 88 |

| 9 | 86 |

| 10 | 85 |

This table provides illustrative data on the reusability of Novozym 435 in a typical esterification reaction.

Kinetic Modeling of Enzymatic Esterification

Understanding the kinetics of the enzymatic esterification is essential for process optimization and reactor design. The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed esterification reactions involving two substrates and producing two products. researchgate.net This model can, however, be complicated by substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. researchgate.net

The kinetic model helps in elucidating the mechanism of the reaction and in determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. For the synthesis of this compound, a detailed kinetic study would involve measuring the initial reaction rates under varying concentrations of sebacic acid and 2-ethylhexanol and fitting the experimental data to an appropriate rate equation derived from the Ping-Pong Bi-Bi mechanism, potentially including terms for substrate inhibition.

Purification and Refinement Techniques for High-Purity this compound

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any by-products to meet the stringent purity requirements for its applications.

Washing and Dealcoholization Processes

The purification process for this compound typically involves a series of washing and dealcoholization steps. google.comgoogle.com

Washing: The crude product is first washed to remove unreacted sebacic acid and any acidic catalyst residues. This is often achieved by washing with water. google.com An alkaline wash, for instance with a sodium carbonate solution, can also be employed to neutralize and remove acidic impurities.

Further refinement steps may include treatment with adsorbents like activated carbon or diatomite to remove color and other minor impurities, followed by filtration to obtain the final high-purity product. google.com

Application of Refining Agents for Product Quality

The final quality of this compound (DEHS) is critically dependent on the purification steps following the primary esterification reaction. Crude DEHS typically contains impurities such as unreacted starting materials (sebacic acid and 2-ethylhexanol), residual catalysts, and various colored byproducts formed during the synthesis process. To meet the stringent quality requirements for its applications, particularly as a synthetic lubricant and plasticizer, these impurities must be effectively removed. The application of refining agents is a crucial step in the downstream processing to decolorize the product and remove acidic residues, thereby ensuring high purity and stability.

Research into the preparation of this compound has demonstrated the efficacy of using a composite refining agent to achieve a product of high quality without the need for high-vacuum distillation. scienceready.com.au This method simplifies the production process, reduces equipment investment, and lowers production costs. scienceready.com.au The refining process typically occurs after the initial esterification, washing, and dealcoholization stages. scienceready.com.au

A specific formulation for a refining agent has been detailed, which involves a mixture of alkaline compounds and adsorbents. This mixture is added to the crude, dealcoholized product and agitated for a period to allow for the neutralization of acids and the adsorption of color bodies and other impurities. scienceready.com.au The components of this refining agent and their respective functions are based on established principles of chemical refining. The alkaline components, such as oxides and soda ash, neutralize residual acidity, while the porous adsorbents like activated carbon and diatomite provide a large surface area for the removal of chromophoric compounds and other trace impurities.

The effectiveness of this refining step is evident in the significant improvement of the final product's key quality parameters. The treatment yields a this compound product that is light in color and meets technical index requirements for commercial sale. scienceready.com.au

The following data tables detail the composition of the refining agent and the resulting product quality specifications as demonstrated in a documented preparation method. scienceready.com.au

Table 1: Composition of Composite Refining Agent for this compound Purification

| Component | Weight Ratio |

|---|---|

| Yellow Soda Ash | 0.2 |

| Calcium Oxide | 1 |

| Magnesium Oxide | 1 |

| Granular Activated Carbon (GAC) | 2 |

| Diatomite | 1 |

This table illustrates the composition of the refining agent mixture used in the purification step following dealcoholization of the crude product, based on findings from a patented preparation method. scienceready.com.au

Table 2: Product Quality Specifications of this compound After Refining| Parameter | Specification |

|---|---|

| Purity (Content) | 99.5% |

This table shows the final quality metrics achieved for this compound after treatment with the composite refining agent and subsequent filtration. These specifications meet the technical requirements for the finished product. scienceready.com.au

The successful application of such refining agents demonstrates a practical and efficient pathway to producing high-purity this compound. By eliminating the need for energy-intensive high-vacuum distillation, this approach enhances production efficiency and improves the market competitiveness of the product. scienceready.com.au

Advanced Applications in Polymer Science and Materials Engineering

Role as a Plasticizer in Polymer Systems

Bis(2-ethylhexyl) sebacate (B1225510), an organic compound, is the diester of sebacic acid and 2-ethylhexanol. wikipedia.org It is a colorless, oily liquid widely utilized as a plasticizer, particularly in applications demanding high performance at low temperatures. wikipedia.org Its primary function is to enhance the flexibility, workability, and durability of polymers by decreasing the intermolecular forces between polymer chains. researchgate.netroyalsocietypublishing.org

The process of plasticization involves the insertion of plasticizer molecules between the long-chain molecules of a polymer. This action increases the free volume and reduces the cohesive forces between the polymer chains, leading to a softer and more flexible material. royalsocietypublishing.orgresearchgate.net The effectiveness of a plasticizer is explained by several theories that describe its interaction with the polymer matrix.

When Bis(2-ethylhexyl) sebacate is incorporated into a polymer matrix, such as Polyvinyl Chloride (PVC), its molecules position themselves between the rigid polymer chains. This spacing weakens the intermolecular or van der Waals forces that hold the polymer chains together in a rigid network. specialchem.com The ester groups present in the this compound structure can form weak secondary bonds with the polymer, further facilitating this separation and shielding the polymer chains from each other. researchgate.netnih.gov This reduction in intermolecular attraction allows the polymer chains greater freedom of movement, which manifests as increased flexibility, softness, and elongation. royalsocietypublishing.orgspecialchem.com The long, flexible aliphatic structure of sebacates is particularly effective at this process. diva-portal.org

The mechanisms of plasticization can be further understood through two prominent theories:

Gel Theory: This theory proposes that the plasticized polymer exists in an intermediate state, akin to a gel. specialchem.com It suggests that the polymer forms a three-dimensional network held together by weak secondary forces. researchgate.netspecialchem.com When a plasticizer like this compound is introduced, it disrupts the polymer-polymer bonds and forms its own weak attachments to the polymer chains. researchgate.net These new plasticizer-polymer bonds are more easily overcome by external stress, allowing the material to flex and deform without breaking. researchgate.netspecialchem.com

Lubricity Theory: According to this perspective, plasticizer molecules function as lubricants between polymer chains. specialchem.comgoodyearrubber.com Upon heating, the plasticizer diffuses into the polymer matrix and is inserted between the macromolecules, acting as a molecular lubricant that reduces the friction between the chains. specialchem.comgoodyearrubber.com This lubrication allows the polymer chains to slide past one another more easily, resulting in a softer, more pliable material. goodyearrubber.com

This compound is a highly effective plasticizer for PVC and its copolymers, valued for its high plasticizing efficiency and low volatility. hallstarindustrial.com It is particularly renowned for the excellent low-temperature performance it imparts to the final product. hallstarindustrial.com

The addition of this compound significantly alters the mechanical properties of PVC. The insertion of plasticizer molecules between the PVC chains reduces the material's rigidity. royalsocietypublishing.org This typically results in a decrease in tensile strength and hardness (durometer). royalsocietypublishing.orghallstarindustrial.com Conversely, the increased mobility of the polymer chains leads to a substantial increase in flexibility and elongation at break. royalsocietypublishing.orghallstarindustrial.com For instance, studies comparing different plasticizers in PVC have shown that sebacate esters can yield materials with high extension and softness. royalsocietypublishing.orgnih.gov

A comparison between PVC plasticized with this compound (DOS), Dioctyl Adipate (B1204190) (DOA), and Dioctyl Phthalate (B1215562) (DOP) illustrates these effects.

Table 1: Comparative Mechanical Properties of Plasticized PVC

| Property | DOS | DOA | DOP |

|---|---|---|---|

| Hardness, Duro A, pts | 68 | 64 | 67 |

| 100% Modulus, MPa | 6.0 | 5.2 | 6.2 |

| Tensile Strength, MPa | 12.9 | 12.6 | 14.0 |

| Elongation at Break, % | 380 | 410 | 390 |

A key advantage of using this compound is the superior low-temperature flexibility it confers to materials. hallstarindustrial.com Aliphatic dicarboxylic acid diesters, including sebacates, are well-established as low-temperature plasticizers for PVC. google.com The molecular structure of this compound, with its long, linear aliphatic chain, is less prone to crystallization at low temperatures compared to more rigid aromatic plasticizers. diva-portal.org This allows the PVC compound to remain flexible and resist becoming brittle even at very low temperatures. hallstarindustrial.com The marginal compatibility of this low-polarity plasticizer helps create the free volume necessary for molecular movement and flexibility at reduced temperatures. hallstarindustrial.com

Table 2: Low-Temperature Performance of Plasticized PVC

| Property | DOS | DOA | DOP |

|---|---|---|---|

| Brittle Point, °C | -56 | -53 | -30 |

| T-45,000 psi, °C | -69 | -69 | -44 |

| T-135,000 psi, °C | -87 | -85 | -53 |

Performance Characteristics in Polyvinyl Chloride (PVC)

Thermal Stability in Plasticized Formulations

This compound, also known as dioctyl sebacate (DOS), is recognized for its low volatility and good heat-resisting properties. These characteristics contribute positively to the thermal stability of polymer formulations in which it is incorporated. The stability of a plasticized polymer is crucial for its processing and end-use application performance, determining its resistance to degradation at elevated temperatures.

Research into dicarboxylate esters as alternatives to traditional phthalate plasticizers has provided specific data on the thermal performance of this compound in Polyvinyl Chloride (PVC) films. Thermogravimetric analysis (TGA) is a standard method used to assess thermal stability by measuring the weight loss of a material as a function of temperature.

In a comparative study, the maximum degradation temperature for a PVC film plasticized with this compound (PVC-D2EHSe) was recorded at 281.68 °C. This indicates a high level of thermal stability, which is essential for applications requiring durability under thermal stress. The low volatility of sebacate plasticizers is a key factor in their thermal performance, as it minimizes the loss of plasticizer from the polymer matrix at high temperatures.

Table 1: Thermal Degradation Data for PVC Plasticized with Dicarboxylate Esters

| Plasticized PVC Film | Maximum Degradation Temperature (°C) |

|---|---|

| PVC-D2EHSe (this compound) | 281.68 |

| PVC-D2EHSu (Di(2-ethylhexyl) suberate) | 287.06 |

| PVC-D2EHAz (Di(2-ethylhexyl) azelate) | 290.83 |

Electrical Insulating Properties

This compound is noted for its excellent electrical insulating properties, making it a suitable plasticizer for applications where electrical resistance is critical. su.se This property is particularly valuable in the manufacturing of wire and cable insulation, where the primary function is to prevent the flow of electric current.

Migration Behavior and Exudation Tendency in Polymer Products

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Plasticizer migration is the process by which the plasticizer moves from the bulk of the material to its surface. Exudation, or "bleeding," is the visible result of this migration, where the plasticizer forms a liquid or oily film on the product's surface. This phenomenon is undesirable as it can lead to a loss of flexibility, surface tackiness, and contamination of adjacent materials.

The tendency of a plasticizer to migrate is influenced by several factors, including its molecular weight, chemical structure, and its compatibility with the host polymer. Since plasticizers are not chemically bound to the polymer chains, they can diffuse out over time. researchgate.net

Quantitative Assessment of Migration Rates

Quantifying the migration rate is essential for assessing the long-term stability and safety of a plasticized product. Migration rates are often expressed in units of mass per unit area per unit time (e.g., µg/cm²/h).

While specific migration rate data for this compound is not detailed in the provided search results, it is known that the migration of plasticizers is inversely proportional to their molecular weight. researchgate.net Higher molecular weight plasticizers tend to have lower migration rates. Compared to lower molecular weight phthalates, the relatively larger size of this compound (molar mass: 426.68 g/mol ) suggests a lower tendency to migrate. However, its compatibility with the polymer also plays a crucial role. Studies comparing different plasticizer types show that adipates and sebacates can have higher diffusion coefficients than some phthalates, indicating a potential for higher migration under certain conditions.

For context, a study on phthalates under mild analytical conditions reported the following mean migration rates from PVC:

DEHP: 0.27 µg/cm²/h mst.dk

DINP: 1.61 µg/cm²/h mst.dk

The actual migration rate of this compound would depend on the specific formulation, environmental conditions (temperature, contact medium), and the concentration of the plasticizer in the polymer.

Factors Influencing Plasticizer Loss (e.g., Volatilization, Extraction)

Plasticizer loss from a polymer product is not limited to surface migration and can occur through two primary mechanisms: volatilization and extraction.

Volatilization: This is the loss of plasticizer to the atmosphere through evaporation. It is highly dependent on the plasticizer's vapor pressure and the ambient temperature. This compound is characterized by its low volatility, which makes it suitable for applications that may involve elevated temperatures where less stable plasticizers would evaporate, leading to material stiffening and degradation. su.se Sebacates are often chosen for applications that specifically require low plasticizer volatility. su.se

Extraction: This occurs when the plasticized material comes into contact with a liquid that can dissolve and leach the plasticizer out of the polymer matrix. The rate and extent of extraction depend on the solvent's nature. This compound generally shows good resistance to extraction by aqueous solutions like water and soapy water. However, its non-polar, aliphatic structure makes it more susceptible to extraction by non-polar solvents such as oils and hydrocarbons. This is a critical consideration for applications like food packaging or automotive components where contact with fatty substances or fuels may occur.

Comparative Analysis with Conventional and Emerging Plasticizers

The performance of this compound is best understood when compared to other widely used plasticizers, particularly the ortho-phthalate family, which has faced increasing regulatory scrutiny.

Phthalate Alternatives (e.g., DEHP, DEHT, DINP, DIDP)

This compound serves as a non-phthalate alternative, offering distinct advantages, especially in low-temperature applications.

DEHP (Bis(2-ethylhexyl) phthalate): For a long time, DEHP was the industry standard general-purpose plasticizer for PVC. While an effective plasticizer, concerns over its potential health effects have driven the search for alternatives. nih.gov Structurally, DEHP is an ortho-phthalate, whereas Bis(2-ethylhexyl) terephthalate (DEHT or DOTP) is a para-phthalate (an isomer of DEHP) and is not subject to the same regulatory pressures. oxoplast.com this compound, being an aliphatic dicarboxylate, is chemically distinct from both. A key performance differentiator is low-temperature flexibility, where this compound significantly outperforms DEHP.

DEHT (Bis(2-ethylhexyl) terephthalate): Also known as DOTP, DEHT is a widely used non-phthalate alternative that is a structural isomer of DEHP. oxoplast.com It is considered a general-purpose plasticizer with a more favorable toxicological profile. Compared to DEHT, this compound offers superior low-temperature performance but may have higher migration rates in contact with non-polar solvents.

DINP (Diisononyl phthalate) and DIDP (Diisodecyl phthalate): These are higher molecular weight phthalates compared to DEHP. They exhibit lower volatility than DEHP. oxoplast.com DINP has plasticizing properties similar to DEHP but may be less efficient at softening. oxoplast.com DIDP is even less volatile than DINP. oxoplast.com While DINP and DIDP offer improved permanence over DEHP, this compound still holds the advantage in conferring extreme low-temperature flexibility to PVC products.

The following table provides a comparative overview of key performance properties.

Table 2: Comparative Properties of this compound and Phthalate Plasticizers in PVC

| Property | This compound (DEHS/DOS) | DEHP | DINP | DEHT (DOTP) |

|---|---|---|---|---|

| Chemical Class | Aliphatic Dicarboxylate (Sebacate) | Ortho-Phthalate | Ortho-Phthalate | Terephthalate |

| Primary Advantage | Excellent low-temperature flexibility | General purpose, cost-effective (historically) | Lower volatility than DEHP | General purpose, non-ortho-phthalate |

| Volatility | Low | Moderate | Low | Low |

| Migration (General) | Variable; can be higher than some phthalates depending on conditions | Moderate | Lower than DEHP | Lower than DEHP |

| Extraction Resistance (Aqueous) | Good | Good | Good | Good |

| Extraction Resistance (Hydrocarbons) | Fair to Poor | Good | Good | Good |

Adipate Esters (e.g., DEHA, DIBA)

Adipate esters are a class of chemical compounds frequently used as plasticizers to enhance the flexibility and durability of polymers. Two notable examples are Bis(2-ethylhexyl) adipate (DEHA) and Diisobutyl adipate (DIBA).

Bis(2-ethylhexyl) adipate (DEHA) , also known as dioctyl adipate (DOA), is a colorless, oily liquid produced from the reaction of adipic acid and 2-ethylhexanol. sxzorui.com It is extensively utilized as a plasticizer in polyvinyl chloride (PVC), where it improves flexibility, particularly at low temperatures, and confers good heat stability and weather resistance. chemondis.com Its compatibility extends to other polymers, including nitrocellulose, ethyl cellulose, and various synthetic rubbers. chemondis.com Key applications for DEHA include food packaging films, vinyl flooring, wire and cable insulation, automotive interiors, and adhesives. sxzorui.comwikipedia.org DEHA is also employed as a hydraulic fluid and a component in aircraft lubricants. wikipedia.org

Diisobutyl adipate (DIBA) is another adipate ester plasticizer that is effective at solvating various polymers and is compatible with many of lower polarity. hallstarindustrial.comspecialchem.com It is known for imparting excellent low-temperature flexibility, although it has poorer permanence compared to other plasticizers. hallstarindustrial.com DIBA is used with polymers such as polyvinyl chloride (PVC), polyvinyl acetate, cellulose acetate butyrate, and synthetic rubbers like neoprene. specialchem.comrecarroll.com Its applications are found in PVC films, lacquers, and adhesives. hallstarindustrial.comchemicalbook.com

| Compound | Common Abbreviation | Primary Function | Key Compatible Polymers | Primary Applications |

|---|---|---|---|---|

| Bis(2-ethylhexyl) adipate | DEHA, DOA | Plasticizer | PVC, Nitrocellulose, Ethyl cellulose, Synthetic rubbers | Food wrap, flooring, wire insulation, hydraulic fluid sxzorui.comchemondis.comwikipedia.org |

| Diisobutyl adipate | DIBA | Plasticizer | PVC, Polyvinyl acetate, Neoprene, Butyl rubber | PVC film, lacquers, adhesives hallstarindustrial.comspecialchem.comchemicalbook.com |

Other Sebacates (e.g., Dibutyl Sebacate)

Within the sebacate family of esters, Dibutyl Sebacate (DBS) is a significant compound used primarily as a plasticizer. wikipedia.org It is the dibutyl ester of sebacic acid and is recognized for its excellent compatibility with a wide range of plastics and its superior performance at low temperatures. wikipedia.orgnbinno.com

DBS is compatible with cellulose acetate butyrate, cellulose acetate propionate, ethyl cellulose, polyvinyl butyral, polyvinyl chloride (PVC), polystyrene, and synthetic rubbers like nitrile rubber and neoprene. wikipedia.orgchemceed.com Its favorable low-temperature properties make it an ideal choice for materials exposed to cold, such as food-contact films designed for refrigeration. nbinno.comchemceed.com

Due to its non-toxic nature, DBS is approved for sensitive applications, including plastics for the food packaging industry and medical devices. chemceed.comdrugs.com It is also utilized in pharmaceutical applications, notably as a plasticizer for the film coating of tablets and granules. wikipedia.orgdrugs.com Beyond plastics, DBS serves as a lubricant, particularly in greases, and as a flavoring additive in some foods and beverages. wikipedia.orgchemceed.com

| Compound | Common Abbreviation | Primary Function | Key Properties | Primary Applications |

|---|---|---|---|---|

| Dibutyl Sebacate | DBS | Plasticizer | Excellent low-temperature performance, broad polymer compatibility, non-toxic | Food packaging, medical devices, pharmaceutical coatings, lubricants wikipedia.orgnbinno.comchemceed.comdrugs.com |

Utilization as a Lubricant and Pressure-Transmitting Fluid

This compound, also known as dioctyl sebacate (DOS), is a high-performance synthetic diester lubricant synthesized from sebacic acid and 2-ethylhexanol. researchgate.net Its physicochemical properties, such as a good viscosity index and low pour point, make it highly suitable for demanding applications. scbt.com It is widely used as a base oil in formulating lubricants for aircraft engines and as a component in DOT 5 brake fluid. researchgate.net

The compound also functions as a pressure-transmitting fluid (PTF). This application is critical in hydraulically operated devices, high-pressure balances, and various pressure measuring instruments where stable and reliable fluid performance is necessary.

| Property | Value | Significance |

|---|---|---|

| Density (at 20°C) | ~0.91 g/cm³ | Standard physical property for formulation calculations. |

| Boiling Point | >250°C at 1013 hPa | Indicates low volatility and suitability for high-temperature applications. |

| Melting Point | -55°C | Ensures fluidity at very low operating temperatures. |

| Flash Point | >200°C | High flash point enhances safety in high-temperature environments. |

| Vapor Pressure (at 20°C) | <0.01 hPa | Confirms very low volatility, reducing lubricant loss. |

Formation of Boundary Lubricating Films

In tribological systems, this compound (DEHS) demonstrates the ability to form protective boundary lubricating films on metal surfaces during friction. researchgate.net Research into the kinetics of this process shows that the formation of the boundary film occurs rapidly, within the first 40 seconds of friction. researchgate.net The mechanism involves the chemical transformation of the lubricant molecules, a process that is accelerated by the presence of unoxidized iron on the friction track. researchgate.net The removal of the pre-existing oxide film from the metal surface is a mechanically activated process that exposes the unoxidized metal, which then plays a decisive role in the formation of the tribofilm. researchgate.net This film, sometimes referred to as a "friction polymer," is difficult to separate from the friction surface and provides a protective barrier between moving parts. researchgate.net

Anti-Friction and Wear Properties in Tribological Systems

This compound exhibits superior anti-friction and wear properties, making it an effective lubricant for reducing frictional forces and protecting surfaces from wear. researchgate.net Studies have shown that its lubricating effectiveness can be maintained at high temperatures. nasa.gov The formation of boundary films through chemisorption is a likely explanation for this high-temperature performance, as simple physical adsorption would be insufficient due to thermal agitation of the molecules. nasa.gov The addition of antiwear additives, such as tricresyl phosphate, can further enhance its lubricating effectiveness at elevated temperatures. nasa.gov

Oxidation Resistance and Volatility in Lubricant Formulations

Key characteristics of this compound in lubricant formulations are its excellent resistance to oxidation and its low volatility. researchgate.net These properties contribute to the long-term stability and performance of the lubricant, especially in high-temperature applications. The high boiling point (>250°C) and very low vapor pressure (<0.01 hPa at 20°C) confirm its low volatility, which minimizes lubricant loss through evaporation. Furthermore, its high flash point, typically exceeding 200°C, makes it a suitable and safe candidate for use as both a base oil and an oil additive in various lubricant formulations. researchgate.net

Applications in Advanced Materials

Beyond its traditional role as a plasticizer for PVC, this compound is utilized in the development of advanced materials. It has been investigated as a plasticizer to improve the flexibility and processability of biodegradable plastics, such as poly(lactic acid) (PLA), for the packaging industry. sigmaaldrich.com Its role is also critical in the field of sensor technology, where it is used to enhance the performance of ion-selective sensors by optimizing the properties of polymeric membranes. sigmaaldrich.com It serves as a plasticizing solvent mediator in the preparation of poly(vinyl chloride) (PVC) based membranes, which are used in studies of ion transport and separation processes.

Integration in Ion-Selective Electrodes

This compound (BEHS), also known as di(2-ethylhexyl) sebacate (DOS), is a widely utilized plasticizer in the fabrication of ion-selective electrodes (ISEs). wikipedia.org Its primary function is to act as a solvent mediator within a polymeric matrix, typically composed of poly(vinyl chloride) (PVC), creating a flexible membrane that houses the ion-selective components. For a plasticizer to be effective in an ISE, it must possess high lipophilicity, low vapor pressure, and the ability to dissolve the ionophore and other additives within the membrane.

The performance of an ISE is significantly influenced by the properties of the plasticizer. In a study comparing various plasticizers for nitrate ion determination, the dielectric constant and polarity of the plasticizer were shown to affect the sensor's lifetime. While no direct correlation was found between the potentiometric selectivity coefficient and the dielectric constant of the plasticizer, those with greater polarity, such as o-nitrophenyloctyl ether (o-NPOE), demonstrated longer operational lifetimes. Another investigation compared DOS with a polymeric plasticizer, polyester sebacate (PES), for a potassium-selective electrode. The PES-plasticized electrode exhibited a longer functional lifetime of over four months, which was attributed to the enhanced retention of membrane components due to the polymeric nature of PES.

The following table summarizes the composition of different PVC membranes used in ISEs, highlighting the role of this compound as a plasticizer.

| Analyte | Polymer | Plasticizer | Ionophore/Active Compound | Additive |

| Potassium (K+) | PVC | This compound (DOS) | Valinomycin | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) |

| Chlorhexidine | PVC | This compound (DOS) | Heptakis(2,3,6-tri-O-benzoyl)-β-cyclodextrin | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) mdpi.com |

| Anionic Surfactants | PVC | This compound (BEHS) | Not Specified | Not Specified |

Use in Optical Sensors

The application of this compound extends to the development of optical sensors, where it functions as a plasticizer in polymer inclusion membranes (PIMs). semanticscholar.org These sensors operate by immobilizing a colorimetric or fluorescent reagent (chemosensor) within a transparent polymeric film. semanticscholar.orgmdpi.com When the target analyte interacts with the reagent, it induces a change in the membrane's optical properties, such as absorbance or fluorescence, which can be measured and correlated to the analyte's concentration. semanticscholar.org

The role of the plasticizer in this context is multi-faceted and critical for sensor performance. It provides elasticity and flexibility to the polymer film, preventing it from becoming brittle. semanticscholar.org More importantly, it creates a suitable microenvironment that facilitates the interaction between the immobilized reagent and the analyte diffusing from the sample solution into the membrane. semanticscholar.org The plasticizer helps to dissolve the sensing components and ensures their homogeneous distribution throughout the polymer matrix, which is essential for a reproducible and stable optical response. semanticscholar.org While various plasticizers like 2-nitrophenyl octyl ether (NPOE) and dibutyl phthalate (DBP) are commonly used, the fundamental principles apply to lipophilic esters like this compound. semanticscholar.org The selection of the plasticizer can influence the sensitivity, selectivity, and response time of the optical sensor.

Incorporation into Polymeric Membranes for Chemical Analysis

This compound is a key component in the formulation of plasticized polymeric membranes used for a variety of chemical analysis applications, most notably in potentiometric sensors. mdpi.com These membranes are typically composed of a high-molecular-weight polymer like PVC, a plasticizer (such as DOS), an ionophore that selectively binds to the target analyte, and sometimes a lipophilic salt to reduce membrane resistance.

The plasticizer constitutes a significant portion of the membrane, often around 65-70% by weight, creating what is essentially a highly viscous organic liquid phase within the solid polymer support. This environment allows for the mobility of the ionophore and its complex with the target ion, a process that is fundamental to the sensor's mechanism. The choice of plasticizer impacts key analytical performance indicators of the membrane, including its selectivity, detection limit, and operational stability. For instance, in the development of a sensor for the antiseptic chlorhexidine, membranes plasticized with DOS were successfully formulated and tested. mdpi.com

The table below presents example compositions of polymeric membranes designed for specific analytical targets, illustrating the integral role of this compound.

| Target Analyte | Polymer (% w/w) | Plasticizer (% w/w) | Ionophore (% w/w) | Additive (% w/w) |

| Potassium (K+) | PVC (33%) | This compound (65.5%) | Valinomycin (1.2%) | KTpClPB (0.3%) |

| Chlorhexidine | PVC (33%) | This compound (66%) | HSBβCD (0.5%) | KTpClPB (0.5%) mdpi.com |

Development of Transdermal Patches in Pharmaceutical Formulations

This compound, referred to as Diethylhexyl Sebacate in cosmetic and personal care applications, acts as a plasticizer, emollient, and film-forming agent. specialchem.com As an emollient, it helps to soften and smooth the skin. specialchem.com As a film-forming agent, it creates a light, non-greasy film over the skin. specialchem.com These properties are highly desirable in transdermal patches, which must adhere well to the skin for an extended period without causing irritation, while remaining flexible enough to accommodate body movement. pharmacybbdniit.org By reducing the brittleness of the polymer matrix, this compound ensures the patch maintains its structural integrity and provides a comfortable user experience. pharmacybbdniit.orgiaset.us Furthermore, the choice and concentration of the plasticizer can influence the release rate of the active pharmaceutical ingredient from the patch, making it a critical parameter in formulation design. researchgate.netresearchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of DEHS due to the compound's volatility and thermal stability. ebay.com When coupled with a mass spectrometer (MS), GC-MS provides high selectivity and sensitivity, making it a powerful tool for identifying and quantifying DEHS in complex mixtures. nih.govtechnologynetworks.com The mass spectrum of DEHS is characterized by specific fragmentation patterns that allow for its unambiguous identification. nih.gov

Key aspects of GC-based analysis for DEHS include:

Sample Preparation: Extraction of DEHS from the sample matrix is a critical first step. This can involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or thermal desorption (TD), depending on the sample type. nih.govresearchgate.net

GC Separation: A capillary column, often with a non-polar stationary phase, is used to separate DEHS from other compounds in the sample. The choice of column and temperature programming is optimized to achieve good resolution and peak shape.

Detection: While flame ionization detectors (FID) can be used, mass spectrometry is the preferred detection method for its superior selectivity and ability to provide structural information. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and lower detection limits by monitoring specific precursor-to-product ion transitions. nih.govnih.govresearchgate.net

The table below summarizes typical parameters for the GC analysis of DEHS.

| Parameter | Typical Specification | Purpose |

| Technique | Gas Chromatography (GC) | Separates volatile compounds |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID) | Identifies and quantifies the compound |

| Column | Capillary column (e.g., with a non-polar stationary phase) | Separates DEHS from other sample components |

| Sample Prep | LLE, SPE, Thermal Desorption | Extracts DEHS from the matrix |

Spectroscopic Approaches

Spectroscopic techniques are valuable for the structural characterization of DEHS and can also be used for quantification.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the DEHS molecule, such as the ester carbonyl (C=O) and C-O stretching vibrations. The IR spectrum of DEHS shows characteristic absorption bands that can be used for its identification. researchgate.net